molecular formula C9H18N2O4S B13541280 1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid

1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13541280
M. Wt: 250.32 g/mol
InChI Key: VQTAPWNRVCCSAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

1-(diethylsulfamoyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H18N2O4S/c1-3-10(4-2)16(14,15)11-6-5-8(7-11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

VQTAPWNRVCCSAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

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